(1R,2R)-1-Bromo-2-ethoxycyclopentane
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Overview
Description
“(1R,2R)-1-Bromo-2-ethoxycyclopentane” is a chemical compound with the CAS Number: 77147-28-5 . It has a molecular weight of 193.08 . The compound is also known by its IUPAC name this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13BrO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 193.08 .Scientific Research Applications
Radical Cyclization for Stereoselective Synthesis
One study demonstrates the use of radical cyclization for the stereoselective synthesis of triols, starting from silacyclobutane, a process that could be analogous to transformations involving bromo-ethoxycyclopentane derivatives. This technique is pivotal for constructing complex molecular architectures with defined stereochemistry (Matsumoto et al., 1995).
Intramolecular Cyclization for Heterocycles Synthesis
Another research area involves the synthesis and biological applications of novel spiro heterocycles, indicating the versatility of bromo-substituted cyclopentanone derivatives in creating biologically active molecules. This suggests a potential for "(1R,2R)-1-Bromo-2-ethoxycyclopentane" in synthesizing biologically relevant structures (Dabholkar & Bhusari, 2013).
Cyclocarbopalladation for Complex Molecules
The process of cyclocarbopalladation, leading to bicyclic compounds, exemplifies the role of bromo-substituted compounds in facilitating complex molecular syntheses under palladium catalysis. This method highlights the potential for creating diverse molecular frameworks, possibly including those derived from "this compound" (Salem et al., 2003).
Electrosynthesis in Organic Chemistry
Research on the electrogeneration of nickelate(I) as a catalyst for reductive intramolecular cyclizations showcases innovative approaches to forming carbon-carbon bonds, a principle that could extend to reactions involving bromo-ethoxycyclopentane derivatives for synthesizing cyclopentane rings with high efficiency (Mubarak & Peters, 1992).
Safety and Hazards
Properties
IUPAC Name |
(1R,2R)-1-bromo-2-ethoxycyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSXLHILMGYRIF-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCC1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1CCC[C@H]1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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